

Discovery and history of "2-Nitro-3-(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitro-3-(trifluoromethyl)phenol**

Cat. No.: **B045065**

[Get Quote](#)

An In-depth Technical Guide to **2-Nitro-3-(trifluoromethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound **2-Nitro-3-(trifluoromethyl)phenol**. Due to the limited specific literature on this particular isomer, this guide also incorporates data from closely related analogues to provide a broader context for its potential properties and applications.

Introduction

2-Nitro-3-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position. The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group suggests that this molecule may possess interesting chemical and biological properties, making it a potential candidate for investigation in medicinal chemistry and materials science.

Discovery and History

The specific discovery and detailed historical account of **2-Nitro-3-(trifluoromethyl)phenol** are not well-documented in readily accessible scientific literature. It is likely a compound that has been synthesized as part of broader chemical libraries or as an intermediate in the synthesis of

more complex molecules. The development of nitrated and fluorinated aromatic compounds has been a significant area of research in organic chemistry for many decades, driven by the unique properties these functional groups impart to molecules. General methods for the synthesis of substituted phenols and nitrated aromatic compounds are well-established.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Nitro-3-(trifluoromethyl)phenol** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	PubChem[1]
Molecular Weight	207.11 g/mol	PubChem[1]
CAS Number	386-72-1	Sigma-Aldrich, PubChem[1][2]
Appearance	Solid	Sigma-Aldrich[2]
Melting Point	69 - 71 °C	Sigma-Aldrich[2]
Purity	95%	Sigma-Aldrich[2]
IUPAC Name	2-nitro-3-(trifluoromethyl)phenol	PubChem[1]

Synonyms:

- 3-Hydroxy-2-nitrobenzotrifluoride[1]
- Phenol, 2-nitro-3-(trifluoromethyl)-[1]
- alpha,alpha,alpha-trifluoro-2-nitro-m-cresol[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-Nitro-3-(trifluoromethyl)phenol** is not readily available in the literature, a plausible synthetic route can

be proposed based on established organic chemistry principles and analogous transformations.

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway could involve the nitration of 3-(trifluoromethyl)phenol.

Reaction: Nitration of 3-(trifluoromethyl)phenol.

Reagents and Materials:

- 3-(trifluoromethyl)phenol
- Nitric acid (70%)
- Sulfuric acid (98%)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol in a minimal amount of concentrated sulfuric acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **2-Nitro-3-(trifluoromethyl)phenol**.

Note: This is a generalized and hypothetical protocol. The regioselectivity of the nitration would need to be carefully controlled, as nitration of a meta-substituted phenol can lead to a mixture of isomers.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the atoms.
- Infrared (IR) Spectroscopy: To identify the functional groups present.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Melting Point Analysis: To assess the purity of the compound.

While specific spectral data for **2-Nitro-3-(trifluoromethyl)phenol** is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Expected ^1H NMR Spectral Data: The aromatic region would show complex splitting patterns for the three protons on the phenyl ring, influenced by the hydroxyl, nitro, and trifluoromethyl groups.

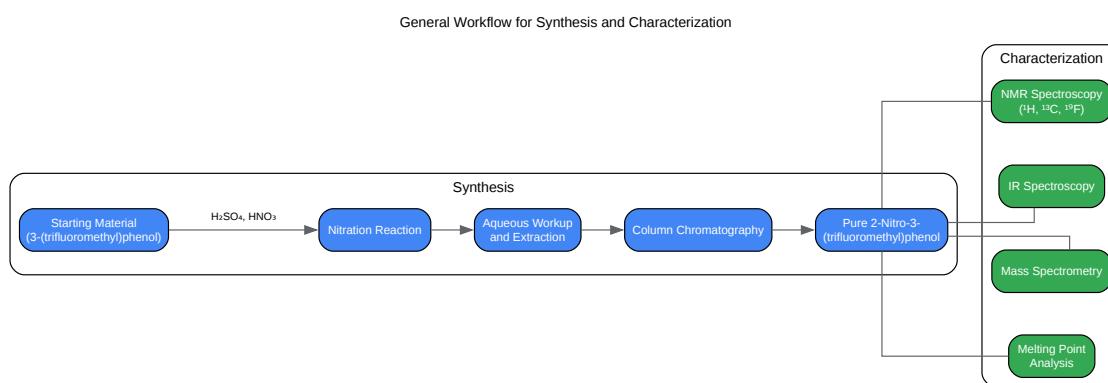
Expected ^{13}C NMR Spectral Data: The spectrum would show seven distinct carbon signals corresponding to the aromatic carbons and the trifluoromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Expected IR Spectral Data:

- A broad peak in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic hydroxyl group.
- Strong asymmetric and symmetric stretching bands for the nitro group (NO_2) typically appearing around 1550-1475 cm^{-1} and 1360-1290 cm^{-1} , respectively.
- C-F stretching bands for the trifluoromethyl group.
- C=C stretching bands for the aromatic ring.

Potential Biological Activities and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activities or signaling pathways of **2-Nitro-3-(trifluoromethyl)phenol**. However, based on the activities of structurally related compounds, some potential areas of interest can be inferred.


- Antimicrobial Activity: Many nitrophenolic compounds exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.

- Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic nature of the molecule could allow it to interact with the active sites of various enzymes.
- Herbicidal/Pesticidal Activity: Some nitrophenols, such as the isomeric 4-Nitro-3-(trifluoromethyl)phenol (also known as TFM), are used as lampricides to control sea lamprey populations in the Great Lakes[3]. This suggests that **2-Nitro-3-(trifluoromethyl)phenol** could also possess pesticidal properties.

Further research, including in vitro and in vivo screening, would be necessary to determine the actual biological profile of this compound.

Visualizations

General Synthetic and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and characterization of **2-Nitro-3-(trifluoromethyl)phenol**.

Conclusion

2-Nitro-3-(trifluoromethyl)phenol is a chemical compound with potential for further investigation in various scientific fields. While specific data on its discovery, detailed synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related molecules. The proposed synthetic route and characterization methods offer a starting point for researchers interested in exploring this compound. Further empirical studies are essential to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-nitro-3-(trifluoromethyl)phenol | 386-72-1 [sigmaaldrich.com]
- 3. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of "2-Nitro-3-(trifluoromethyl)phenol"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045065#discovery-and-history-of-2-nitro-3-trifluoromethyl-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com